Sulfur-for-Oxygen Isosteric Replacement in the Spiro Ring: Impact on Antimycobacterial Potency and MmpL3 Target Engagement
In the indolyl azaspiroketal Mannich base series, replacing one or both ketal oxygens in the spiro ring with isosteric sulfur produced compounds (Class A, compounds 5 and 6) that retained potent antimycobacterial activity with MIC50 values of 0.4 μM and 0.6 μM against wild-type M. tuberculosis H37Rv, comparable to the parent dioxa compound 1 (MIC50 = 0.5 μM) [1]. Critically, these sulfur-containing analogs (5, 6) showed cross-resistance to MmpL3 mutant strains (MIC50 shifts of 4- to >10-fold), confirming that the sulfur isostere maintains the MmpL3-dependent mechanism of action characteristic of the class [1]. The target compound incorporates a 1-oxa-4-thia-8-azaspiro[4.5]decane ring with exactly one sulfur substitution — a composition not directly tested in this series — but the class-level SAR demonstrates that mono-thia substitution is compatible with potent target engagement. No comparator with a 1,4-dioxa-8-azaspiro[4.5]decane ring at the same position with the same indole-carbonyl linkage has published biological data.
| Evidence Dimension | Antimycobacterial potency (MIC50) of spiro ring variants |
|---|---|
| Target Compound Data | Not directly measured; compound incorporates 1-oxa-4-thia-8-azaspiro[4.5]decane (mono-thia) spiro ring |
| Comparator Or Baseline | Class A compound 5 (mono-thia spiroketal Mannich base): MIC50 = 0.4 μM vs WT Mtb H37Rv; Class A compound 6 (di-thia): MIC50 = 0.6 μM; Class A compound 1 (dioxa): MIC50 = 0.5 μM [1] |
| Quantified Difference | Mono-thia compound 5: 1.25-fold more potent than dioxa parent 1 (0.4 vs 0.5 μM); cross-resistance shift against MmpL3 mutant M1: 4-fold (0.4→1.6 μM) vs 10.4-fold for dioxa parent (0.5→5.2 μM) |
| Conditions | M. tuberculosis H37Rv wild-type and isogenic mmpL3 mutant strains (S288T, L320P, S591I); MIC50 determined after 8 days by twofold serial dilution in iron-free GAST medium [1] |
Why This Matters
The sulfur isostere preserves antimycobacterial potency while potentially offering differentiated physicochemical properties (increased lipophilicity, altered metabolic stability) compared to the dioxa analog — a critical consideration for lead optimization programs where the spiro heteroatom composition is a key design variable.
- [1] Li M, Phua ZY, Xi Y, Xu Z, Nyantakyi SA, Li W, Jackson M, Wong MW, Lam Y, Chng SS, Go ML, Dick T. Potency Increase of Spiroketal Analogs of Membrane Inserting Indolyl Mannich Base Antimycobacterials Is Due to Acquisition of MmpL3 Inhibition. ACS Infect Dis. 2020 Jul 10;6(7):1882-1893. Table 2: MIC50 values for Class A compounds 1 (0.5 μM), 5 (0.4 μM), 6 (0.6 μM) against WT and mmpL3 mutant M. tuberculosis strains. View Source
